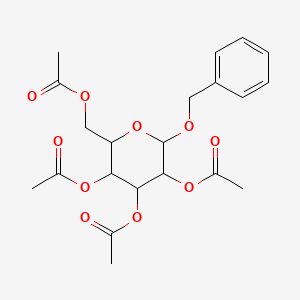

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Description

Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 10343-13-2) is a protected glucose derivative widely used in synthetic carbohydrate chemistry and biomedical research. Its molecular formula is C21H26O10, with a molecular weight of 438.43 g/mol . The acetyl groups at the 2-, 3-, 4-, and 6-positions act as protective moieties, enabling selective glycosylation reactions critical for synthesizing oligosaccharides and glycoconjugates . This compound is particularly valued in drug delivery systems for enhancing solubility, stability, and controlled release of therapeutics targeting diseases such as diabetes and cancer .

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of benzyl glucopyranoside. The process begins with the protection of the hydroxyl groups of D-glucose using benzyl groups. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups is crucial in industrial synthesis to prevent unwanted reactions and to facilitate the purification process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to remove the acetyl groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenolysis to remove benzyl groups.

Major Products:

Hydrolysis: Produces D-glucose derivatives.

Oxidation: Produces glucuronic acid derivatives.

Substitution: Produces various functionalized glucopyranosides.

Scientific Research Applications

Chemistry: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and glycoconjugates .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycan-based probes for detecting specific biomolecules .

Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues through glycan recognition .

Industry: In the industrial sector, it is used in the synthesis of surfactants and emulsifiers. Its derivatives are also used in the production of biodegradable polymers .

Mechanism of Action

The mechanism of action of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves its ability to undergo hydrolysis and oxidation reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, through glycan recognition pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Protective Group Variations

The choice of protective groups significantly impacts reactivity, solubility, and application. Key comparisons include:

- Benzoyl vs. Acetyl Protection: Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside (C35H38O6, MW 554.68 g/mol) replaces acetyl with benzoyl groups, which are bulkier and more electron-withdrawing. This increases steric hindrance and alters solubility, as evidenced by distinct IR carbonyl peaks (1746, 1732, 1714 cm<sup>−1</sup>) compared to acetyl-protected analogs . Benzoyl groups are less prone to hydrolysis under acidic conditions, making them suitable for prolonged reaction steps .

- Benzylidene vs. Acetyl Protection: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (C22H25NO6, MW 399.44 g/mol) employs a benzylidene acetal at the 4,6-positions, providing regioselective protection. This allows selective deprotection for further functionalization at the 2- and 3-positions, a strategy critical in glycomics research .

Aglycone Modifications

The aglycone (non-carbohydrate moiety) influences lipophilicity and biological activity:

- Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside: Synthesized via BF3-mediated glycosylation of propargyl alcohol , this derivative is tailored for click chemistry applications. The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation in glycobiology .

- Allyl and Octyl Derivatives: Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (C17H24O10, MW 388.37 g/mol) and its octyl analog exhibit increased lipophilicity, making them effective solubilizing agents for hydrophobic drugs. The octyl derivative is particularly used in protein purification and membrane studies .

Functional Group Additions

- 4-Cyano-2-methoxyphenyl Derivatives: Compounds like 4-Cyano-2-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (6d) incorporate electron-withdrawing cyano groups, enhancing stability under reducing conditions. These derivatives are intermediates in synthesizing bioactive glycoconjugates via hydrogenation and enzymatic coupling .

- Thioglycosides: 2,3,4-Tri-O-acetyl-1-thio-β-D-glucopyranosides (e.g., compounds 47 and 48) introduce sulfur at the anomeric position, improving stability and enabling radical-based conjugation strategies. These are pivotal in photochemical thiol-ene coupling reactions .

Comparative Data Table

Key Research Findings

- Reactivity : Acetyl groups are more labile than benzoyl or benzylidene protections, enabling faster deprotection under mild basic conditions (e.g., NaOMe/MeOH) .

- Biological Activity : Benzoyl-protected derivatives show enhanced antibacterial activity due to increased membrane permeability , while acetylated analogs are preferred for enzymatic processing in drug delivery .

- Synthetic Utility : Propargyl and allyl aglycones expand applications in modular synthesis, whereas benzylidene protections enable regioselective functionalization .

Biological Activity

Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology and biochemistry.

Synthesis

The synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of β-D-glucopyranose. Various methods have been explored to achieve this, including the use of acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is characterized by its acetyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring, which enhances its solubility and stability.

Antimicrobial Properties

Research has demonstrated that derivatives of carbohydrate compounds exhibit significant antimicrobial activity. Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has shown potential against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against Gram-positive and Gram-negative bacteria. These studies suggest that modifications in the glycoside structure can influence antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Staphylococcus aureus | TBD |

| Related Glycosides | Escherichia coli | 500 |

| Related Glycosides | Bacillus subtilis | 1000 |

The presence of the benzyl group in the structure is believed to enhance lipophilicity and facilitate membrane penetration, thereby increasing antimicrobial action .

Cytotoxicity Studies

Cytotoxicity assays have indicated that certain derivatives of benzyl glycosides possess selective toxicity towards cancer cell lines. For example:

- IC50 Values : Some studies have reported IC50 values in the range of 4.5 to 9.0 µg/mL for derivatives against human leukemia cells. This suggests potential applications in cancer therapeutics .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of various glycosides including Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside against common pathogens. The findings indicated that while some derivatives were effective against resistant strains of bacteria, others showed limited activity.

- Synergistic Effects : Another research highlighted the synergistic effects when combining Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with established antibiotics. The combination therapy exhibited enhanced efficacy compared to individual treatments alone .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how can reaction conditions be optimized?

The compound is typically synthesized via glycosylation of benzyl alcohol with peracetylated glucose derivatives. Key methods include:

- Acid-catalyzed glycosylation : Using Lewis acids (e.g., ZnCl₂) to activate the glycosyl donor, achieving yields up to 50% under optimized conditions (toluene, 80°C) .

- Protecting group chemistry : Sequential acetylation of glucose hydroxyl groups followed by benzylation ensures regioselectivity. Silver oxide-mediated methylation is also employed for selective deprotection . Optimization involves adjusting solvent polarity, catalyst loading, and temperature to minimize side products like α-anomers .

Q. How do the acetyl and benzyl protecting groups influence the reactivity of this compound in glycosylation reactions?

- Acetyl groups : Provide temporary protection for hydroxyl groups, preventing undesired side reactions (e.g., aglycone migration). They are readily removed under basic conditions (e.g., NaOMe/MeOH) post-glycosylation .

- Benzyl groups : Offer long-term stability during multi-step syntheses. Their bulkiness can sterically hinder reactions, requiring careful optimization of reaction kinetics to maintain β-selectivity .

Q. What analytical techniques are critical for characterizing benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the β-configuration (J₁,₂ ≈ 7–8 Hz for β-linkage) and acetylation completeness (δ ~2.0 ppm for acetyl protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: 438.1420) and fragmentation patterns .

- Polarimetry : Optical rotation ([α]D²⁵ ~+20°) confirms stereochemical integrity .

Advanced Research Questions

Q. How is X-ray crystallography utilized to resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELX software is critical for:

- Determining absolute configuration : Anomeric carbon geometry (axial β-configuration) is confirmed via heavy-atom (e.g., bromine) substitution in derivatives .

- Analyzing hydrogen-bonding networks : Stabilizing interactions between acetyl groups and solvent molecules (e.g., EtOAC) are mapped to explain crystallization efficiency .

- Resolving data contradictions : Discrepancies between NMR and HPLC purity data are addressed by verifying crystal packing and disorder models .

Q. How does this compound serve as a substrate for studying β-glucosidase enzyme specificity and inhibition?

- Enzyme kinetics : The acetylated glucose core acts as a non-hydrolyzable mimic, enabling precise measurement of Km and Vmax via UV/Vis assays (e.g., 4-nitrophenyl release at 405 nm) .

- Inhibitor screening : Competitive inhibition studies use IC₅₀ values derived from dose-response curves, with structural analogs (e.g., 4-NP derivatives) to probe active-site residues .

- Mechanistic insights : Transition-state analogs (e.g., fluorinated derivatives) reveal stereoelectronic effects on glycosidic bond cleavage .

Q. What methodologies address low synthetic yields in large-scale preparations of this compound?

- Catalyst optimization : Substituting ZnCl₂ with BF₃·Et₂O improves glycosylation efficiency (yield increase from 50% to 65%) by reducing side reactions .

- Solvent engineering : Switching from toluene to DCM enhances solubility of peracetylated intermediates, reducing reaction time .

- Workflow integration : Recrystallization in diisopropyl ether removes unreacted starting materials, achieving >95% purity for downstream applications .

Q. How is this compound applied in synthesizing glycoconjugates for vaccine development?

- Glycosyl donor role : The acetylated benzyl glucoside is coupled to antigenic carriers (e.g., proteins) via CuAAC "click chemistry," leveraging azide-alkyne cycloaddition .

- Immunogenicity studies : Glycoconjugates are tested in murine models to evaluate T-cell activation and antibody titers, with MALDI-TOF confirming covalent linkage .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between theoretical and observed NMR spectra for this compound?

- Dynamic effects : Rotameric equilibria of acetyl groups may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) collapses peaks into singlets .

- Impurity profiling : HPLC-MS identifies trace α-anomers (retention time shift ~1.2 min) or deacetylated byproducts, requiring column chromatography for purification .

Q. What strategies resolve conflicting enzyme activity data when using this compound in glycosidase assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.